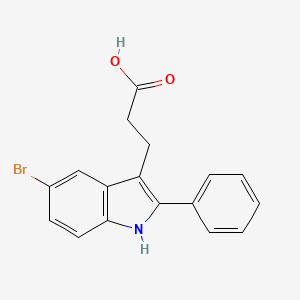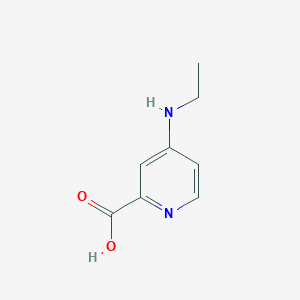
2-(4-Butyrylpiperazin-1-yl)-5-chloro-4-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butyrylpiperazin-1-yl)-5-chloro-4-methyl-1,3-benzothiazole (BBM) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BBM belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities such as anticancer, antimicrobial, and antiviral properties.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. For instance, new pyridine derivatives incorporating benzothiazole structures have been synthesized and shown to exhibit considerable antibacterial and antifungal activities. These studies involve the preparation of compounds through various chemical reactions and their subsequent evaluation against different strains of bacteria and fungi, highlighting the potential of benzothiazole derivatives as effective antimicrobial agents (Patel & Agravat, 2007); (Patel, Agravat, & Shaikh, 2011).
Antitumor and Anticancer Research
Research has also focused on the antitumor and anticancer properties of benzothiazole derivatives. These compounds have been evaluated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. Various studies have synthesized new benzothiazole derivatives and assessed their efficacy against different cancer cell lines, providing insights into their mechanisms of action and potential therapeutic applications. Notably, certain benzothiazole compounds have shown promising results in preclinical evaluations, demonstrating their potential as novel antitumor agents (Bradshaw et al., 2002); (Havrylyuk et al., 2010).
properties
IUPAC Name |
1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-3-4-14(21)19-7-9-20(10-8-19)16-18-15-11(2)12(17)5-6-13(15)22-16/h5-6H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJLVAMIAMXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


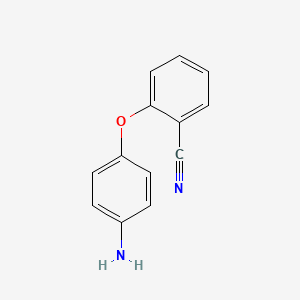
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B2764916.png)
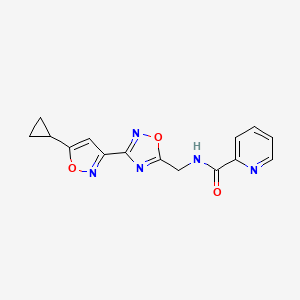



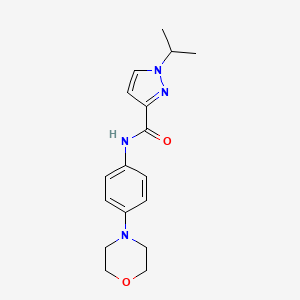


![2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2764928.png)
